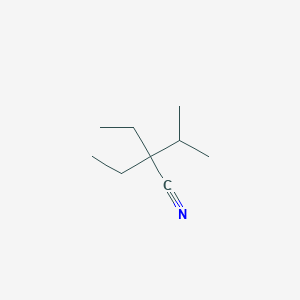
2,2-Diethyl-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-3-methylbutanenitrile is an organic compound with the molecular formula C9H17N It is a branched nitrile, characterized by the presence of a nitrile group (-CN) attached to a carbon atom that is part of a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Diethyl-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the alkylation of a suitable nitrile precursor with an appropriate alkyl halide. For example, the reaction of 2,2-diethylbutanenitrile with methyl iodide in the presence of a strong base such as sodium hydride can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethyl-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Diethyl-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Diethyl-3-methylbutanenitrile depends on the specific reaction it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydrogen atoms. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Diethylbutanenitrile
- 3-Methylbutanenitrile
- 2-Methylbutanenitrile
Uniqueness
2,2-Diethyl-3-methylbutanenitrile is unique due to its specific branching pattern and the presence of both ethyl and methyl groups on the same carbon atom. This structural feature can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar nitriles.
Propriétés
Numéro CAS |
61415-94-9 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2,2-diethyl-3-methylbutanenitrile |
InChI |
InChI=1S/C9H17N/c1-5-9(6-2,7-10)8(3)4/h8H,5-6H2,1-4H3 |
Clé InChI |
KIYAUQGRULBZTN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C#N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
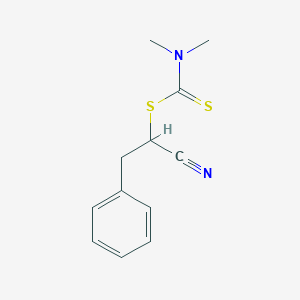

![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
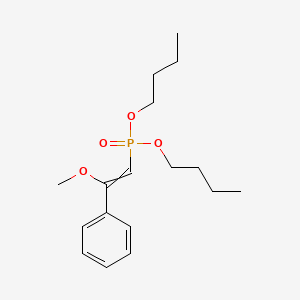

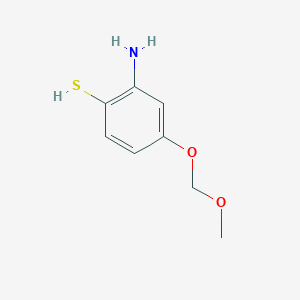
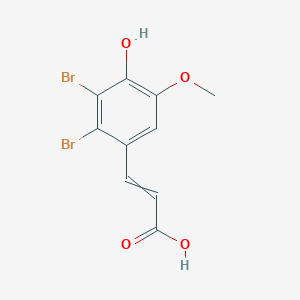

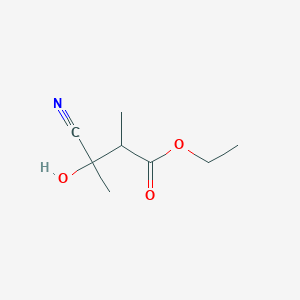
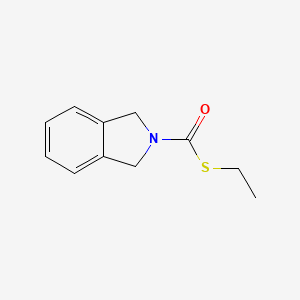
![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)
